1-(N-methylacetamido)cyclobutane-1-carboxylic acid
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Overview
Description
1-(N-methylacetamido)cyclobutane-1-carboxylic acid is a compound characterized by a cyclobutane ring attached to a carboxylic acid group and an N-methylacetamido group
Preparation Methods
The synthesis of 1-(N-methylacetamido)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors followed by functional group modifications. . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(N-methylacetamido)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines.
Scientific Research Applications
1-(N-methylacetamido)cyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in peptide synthesis and as a probe in biochemical studies.
Industry: The compound is utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(N-methylacetamido)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The cyclobutane ring and the N-methylacetamido group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
1-(N-methylacetamido)cyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:
Cyclobutanecarboxylic acid: Lacks the N-methylacetamido group, making it less versatile in certain reactions.
1-Amino-1-cyclobutanecarboxylic acid: Contains an amino group instead of the N-methylacetamido group, leading to different reactivity and applications. The uniqueness of this compound lies in its combination of the cyclobutane ring and the N-methylacetamido group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H13NO3 |
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Molecular Weight |
171.19 g/mol |
IUPAC Name |
1-[acetyl(methyl)amino]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C8H13NO3/c1-6(10)9(2)8(7(11)12)4-3-5-8/h3-5H2,1-2H3,(H,11,12) |
InChI Key |
ZGQXBAGXOWLHFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1(CCC1)C(=O)O |
Origin of Product |
United States |
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